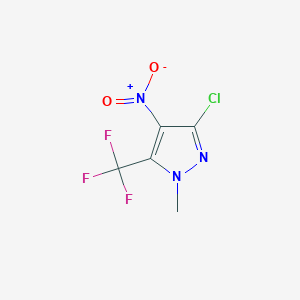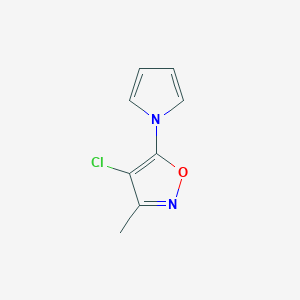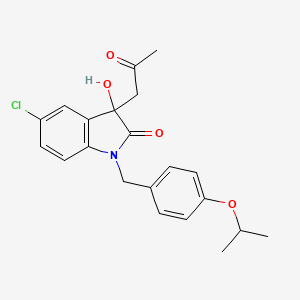
5-Chloro-3-hydroxy-1-(4-isopropoxybenzyl)-3-(2-oxopropyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-3-hydroxy-1-(4-isopropoxybenzyl)-3-(2-oxopropyl)indolin-2-one is a synthetic compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Scientific Research Applications
Synthesis and Anticancer Potential
Indolin-2-one derivatives have been synthesized and evaluated for their potential as anticancer agents. The synthesis of novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs has demonstrated significant in vitro cytotoxicity against various human tumor cell lines, suggesting that these compounds may serve as useful leads for anticancer drug development (Penthala et al., 2010).
Cytotoxic Activities of Isatin Derivatives
Research on isatin derivatives, closely related to indolin-2-ones, has shown that these compounds exhibit significant in vitro cytotoxic activities against several cancer cell lines, including HeLa, SK-BR-3, and MCF-7 cells. This suggests the potential use of isatin and indolin-2-one derivatives in developing treatments for various cancers (Reddy et al., 2013).
Antimicrobial Activity
Indole derivatives, which share a core structural motif with indolin-2-ones, have been synthesized and shown to possess antimicrobial activity. This indicates the potential of indolin-2-one derivatives in contributing to the development of new antimicrobial agents (Nataraj et al., 2010).
Corrosion Inhibition
Bis-Schiff bases of isatin, a compound structurally related to indolin-2-ones, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests the potential application of indolin-2-one derivatives in protecting metals from corrosion, highlighting their importance in industrial applications (Ansari & Quraishi, 2014).
properties
IUPAC Name |
5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[(4-propan-2-yloxyphenyl)methyl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-13(2)27-17-7-4-15(5-8-17)12-23-19-9-6-16(22)10-18(19)21(26,20(23)25)11-14(3)24/h4-10,13,26H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAZFMCPZSQDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-hydroxy-1-(4-isopropoxybenzyl)-3-(2-oxopropyl)indolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2451905.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2451907.png)
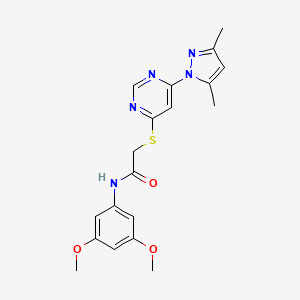
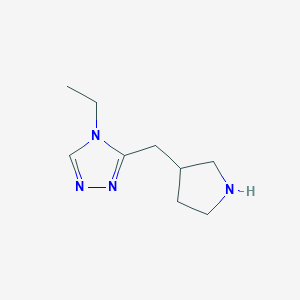

![5-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2451913.png)
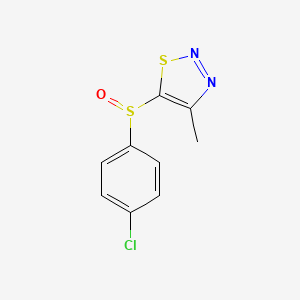
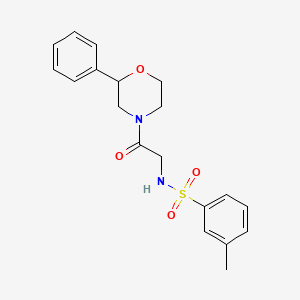
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2451918.png)
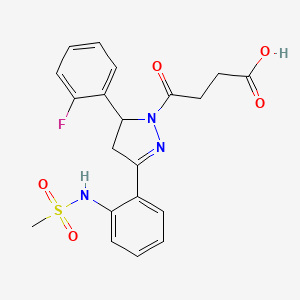
![N-[(4-Cyclopropyl-2-fluorophenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2451921.png)
![5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2451922.png)
